AC-Tyr-(nme)val-ala-(nme)asp-cho
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Overview
Description
It is a highly selective, competitive, and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory process and apoptosis . This compound is particularly significant in biochemical research due to its specificity and effectiveness in inhibiting caspase-1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-(nme)val-ala-(nme)asp-cho involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Subsequent amino acids are added sequentially. Each addition involves
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all protecting groups are removed.
The specific reaction conditions, such as temperature, solvents, and reagents, are optimized to ensure high yield and purity of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure consistency and quality. The use of automated peptide synthesizers allows for the efficient and reproducible production of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
AC-Tyr-(nme)val-ala-(nme)asp-cho can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its activity or stability.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: Certain functional groups within the peptide can be substituted with others to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various organic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
Scientific Research Applications
AC-Tyr-(nme)val-ala-(nme)asp-cho has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of apoptosis and inflammation due to its role as a caspase-1 inhibitor.
Medicine: Investigated for potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, such as interleukin-1β, thus reducing inflammation. The molecular targets include the active site cysteine residue of caspase-1, and the pathway involves the suppression of the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor but with broader specificity.
Ac-YVAD-CHO: A selective caspase-1 inhibitor similar to AC-Tyr-(nme)val-ala-(nme)asp-cho but with different structural features.
Uniqueness
This compound is unique due to its high selectivity and irreversible inhibition of caspase-1. This specificity makes it a valuable tool in research focused on inflammation and apoptosis, providing more precise insights compared to broader-spectrum inhibitors .
Properties
Molecular Formula |
C25H36N4O8 |
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Molecular Weight |
520.6 g/mol |
IUPAC Name |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34) |
InChI Key |
YWDYZNNKJIPYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Origin of Product |
United States |
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